

Application Note: 1H and 13C NMR Characterization of Fluprostenol Lactone Diol

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Compound of Interest		
Compound Name:	Fluprostenol lactone diol	
Cat. No.:	B15556000	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluprostenol lactone diol is a key intermediate in the synthesis of potent prostaglandin F2α analogues such as Travoprost, a medication used to control the progression of glaucoma and in the management of ocular hypertension. The precise chemical structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of Fluprostenol lactone diol. This document provides a detailed protocol and representative data for the 1H and 13C NMR characterization of this compound.

Chemical Structure

Fluprostenol lactone diol, with the chemical formula C₁₈H₁₉F₃O₅, possesses a complex stereochemistry that is crucial for its biological activity upon conversion to the final product.[1] [2]

(Image of the chemical structure of **Fluprostenol lactone diol** would be placed here if image generation were supported)

Caption: Chemical structure of Fluprostenol Lactone Diol.



Experimental Protocols Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for **Fluprostenol lactone diol**.

Materials:

- Fluprostenol lactone diol (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[3][4]
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- High-quality 5 mm NMR tubes
- Glass Pasteur pipette
- Small vial for dissolution
- Internal standard (e.g., Tetramethylsilane TMS)

Procedure:

- Weigh the desired amount of Fluprostenol lactone diol and transfer it to a small, clean, dry
 vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[3][4]
- Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
- If any particulate matter is visible, filter the solution through a small plug of glass wool
 packed into a Pasteur pipette directly into the NMR tube to prevent line broadening and
 shimming issues.
- Add a small amount of TMS as an internal reference standard for chemical shift calibration.
- Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition



The following are typical acquisition parameters for 1H and 13C NMR spectroscopy on a 400 MHz or 500 MHz spectrometer.

1H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz

Solvent: CDCl₃

• Temperature: 298 K

Pulse Sequence: Standard single-pulse (zg30)

Spectral Width: 10-15 ppm

Acquisition Time: 2-4 seconds

• Relaxation Delay: 1-2 seconds

• Number of Scans: 8-16

13C NMR Spectroscopy:

• Spectrometer Frequency: 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

Spectral Width: 200-250 ppm

· Acquisition Time: 1-2 seconds

• Relaxation Delay: 2-5 seconds

• Number of Scans: 128-1024 (or more, depending on sample concentration)



Data Presentation: Representative NMR Data

The following tables summarize the expected, hypothetical 1H and 13C NMR spectral data for **Fluprostenol lactone diol** based on its structure and known chemical shifts for similar prostaglandin analogues.[5][6][7][8]

Table 1: Hypothetical 1H NMR Data for Fluprostenol Lactone Diol (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.20 - 7.40	m	-	3H	Ar-H
6.95	d	8.0	1H	Ar-H
5.60 - 5.80	m	-	2H	CH=CH
4.90	m	-	1H	CH-O (lactone ring)
4.50	m	-	1H	СН-ОН
4.10	m	-	1H	СН-ОН
3.90	d	5.0	2H	O-CH ₂
2.80	m	-	1H	CH (lactone ring)
2.50	m	-	1H	CH (lactone ring)
2.20	m	-	1H	CH (lactone ring)
1.50 - 1.80	m	-	4H	CH ₂ (lactone ring and side chain)

Table 2: Hypothetical 13C NMR Data for Fluprostenol Lactone Diol (100 MHz, CDCl₃)

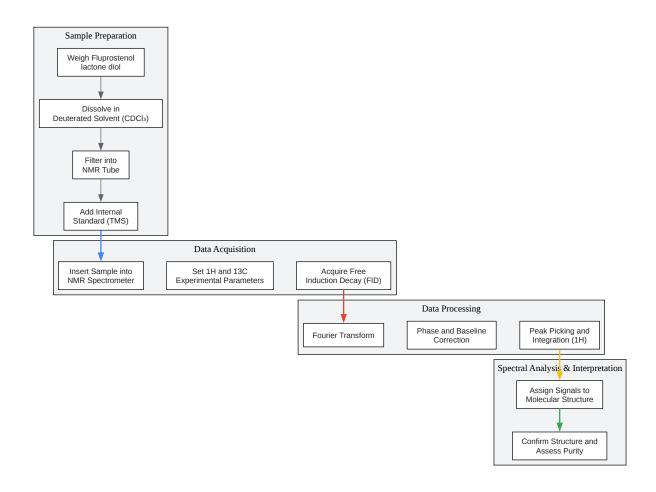


Chemical Shift (δ) ppm	Carbon Type	Assignment
176.5	С	C=O (lactone)
158.0	С	Ar-C-O
135.0	С	Ar-C-CF ₃
132.0	СН	CH=
130.0	СН	CH=
129.5	СН	Ar-CH
124.0 (q)	С	CF₃
118.0	СН	Ar-CH
112.0	СН	Ar-CH
85.0	СН	CH-O (lactone ring)
78.0	СН	СН-ОН
72.0	СН	СН-ОН
70.0	CH ₂	O-CH ₂
55.0	СН	CH (lactone ring)
45.0	СН	CH (lactone ring)
40.0	СН	CH (lactone ring)
35.0	CH ₂	CH ₂
30.0	CH ₂	CH ₂

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for the characterization of **Fluprostenol lactone diol**.





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Caption: Workflow for NMR characterization of Fluprostenol lactone diol.



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